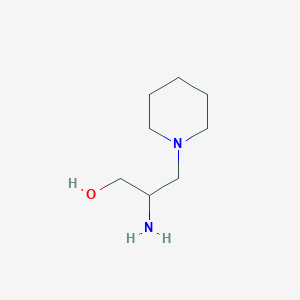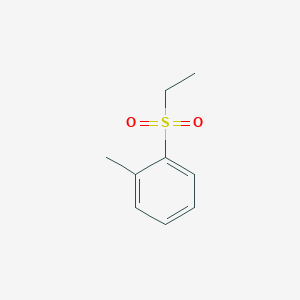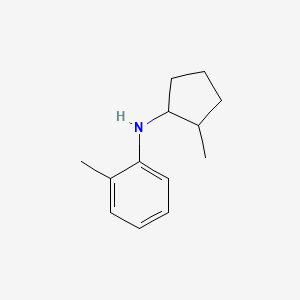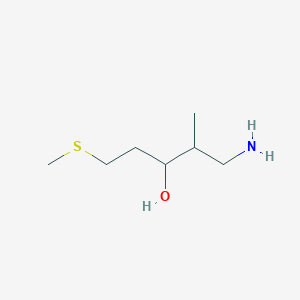![molecular formula C13H15NO2 B13192410 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
The synthesis of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid typically involves a multi-step process. One common method includes the cycloaddition reaction of activated cyclopropanes with α,β-unsaturated enamides, promoted by a base such as NaOH . This reaction is chemo- and diastereo-selective, yielding spirocyclic derivatives with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety, often using reagents like alkyl halides or acyl chlorides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized spirocyclic derivatives.
Applications De Recherche Scientifique
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring spirocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This modulation can lead to various biological effects, depending on the specific pathway involved .
Comparaison Avec Des Composés Similaires
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid can be compared to other spirocyclic compounds, such as:
1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Spiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline]: Another spirocyclic compound with distinct structural features and applications in medicinal chemistry.
The uniqueness of 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-7-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c15-12(16)9-4-3-5-10-11(9)14-8-13(10)6-1-2-7-13/h3-5,14H,1-2,6-8H2,(H,15,16) |
Clé InChI |
BNINGIQNROJJLP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNC3=C(C=CC=C23)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)




![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)




![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

